tert-butyl 2-(3-hydroxypropoxy)acetate
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Overview
Description
Tert-butyl 2-(3-hydroxypropoxy)acetate: is an organic compound with the molecular formula C9H18O4. It is a colorless liquid that is used in various chemical syntheses and industrial applications. The compound features a tert-butyl ester group and a hydroxypropoxy side chain, making it a versatile intermediate in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Esterification Reaction: : One common method to synthesize tert-butyl 2-(3-hydroxypropoxy)acetate involves the esterification of 2-(3-hydroxypropoxy)acetic acid with tert-butyl alcohol. This reaction typically uses an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.
2-(3-hydroxypropoxy)acetic acid+tert-butyl alcoholH2SO4tert-butyl 2-(3-hydroxypropoxy)acetate+H2O
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Transesterification: : Another method involves the transesterification of methyl 2-(3-hydroxypropoxy)acetate with tert-butyl alcohol in the presence of a base catalyst like sodium methoxide.
Methyl 2-(3-hydroxypropoxy)acetate+tert-butyl alcoholNaOMetert-butyl 2-(3-hydroxypropoxy)acetate+methanol
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity reagents and controlled reaction environments ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : Tert-butyl 2-(3-hydroxypropoxy)acetate can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
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Reduction: : The compound can be reduced to form alcohols or ethers using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
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Substitution: : Nucleophilic substitution reactions can occur at the ester or hydroxypropoxy groups. For example, reacting with alkyl halides can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Properties
IUPAC Name |
tert-butyl 2-(3-hydroxypropoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O4/c1-9(2,3)13-8(11)7-12-6-4-5-10/h10H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTVEGAUNLLSQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
930294-38-5 |
Source
|
Record name | tert-butyl 2-(3-hydroxypropoxy)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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